molecular formula C22H32N4O4S B2555319 1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 1428356-46-0

1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No. B2555319
CAS RN: 1428356-46-0
M. Wt: 448.58
InChI Key: HTPYKALRYBDPMD-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule that contains several functional groups including a pyrrolidinyl group, a piperidine group, a piperazine group, and a phenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be introduced via a ring-closing reaction . The piperidine and piperazine groups could be introduced via nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine, piperidine, and piperazine rings would add three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the various nitrogen atoms could act as bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make the compound basic, and the presence of the carbonyl group could make it polar .

Scientific Research Applications

Heterocyclic Synthesis

1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone serves as a valuable building block in heterocyclic synthesis. Researchers have utilized it to create novel sulfonamides incorporating various heterocyclic moieties, such as thiazole, imidazo[1,2-a]pyridine, imidazo[2,1-c][1,2,4]triazole, imidazo[2,1-b]thiazole, 1,3,4-thiadiazine, and 1,4-thiazine . These derivatives exhibit diverse biological activities and have potential applications in drug discovery.

Anti-Human Liver Cancer Evaluation

The synthesized sulfonamides derived from 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone were evaluated for their anti-human liver cancer activity. Notably, compounds 8, 11, 4, 22, 12a, 33, 35, 27, and 24 demonstrated better activity than methotrexate (MTX), a reference drug. Their selectivity index (SI) values ranged from 4.62 to 33.21, indicating promising potential for hepatocellular carcinoma treatment .

Molecular Docking Studies

Using the Molecular Operating Environment (MOE), researchers performed virtual screening and molecular docking studies. The results suggested that some of the synthesized compounds could act as inhibitors against dihydrofolate reductase (DHFR) enzyme (PDB ID: 4DFR). Further modifications may enhance their inhibitory properties .

Antibacterial and Antifungal Properties

While not explicitly mentioned in the cited study, sulfonamides are known for their antibacterial and antifungal activities. Researchers may explore the potential of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone derivatives in combating microbial infections .

Carbonic Anhydrase Inhibition

Sulfonamides have been investigated as carbonic anhydrase inhibitors. Although this specific compound’s activity in this regard is not detailed, it’s an interesting avenue for further exploration .

Other Pharmacological Activities

Given the diverse properties of sulfonamides, additional investigations could explore insulin-releasing, hypoglycemic, anti-inflammatory, and anti-carcinogenic effects .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure, it could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

1-[4-[4-(1-pyrrolidin-1-ylsulfonylpiperidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-18(27)19-4-6-21(7-5-19)23-14-16-24(17-15-23)22(28)20-8-12-26(13-9-20)31(29,30)25-10-2-3-11-25/h4-7,20H,2-3,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPYKALRYBDPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

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